The compound identified as 50SF8H9Dcz, with the CAS number 849105-26-6, is known as MLN-3897. It is a selective oral small-molecule receptor antagonist of the chemokine receptor CCR1, which has been developed for its potential immunomodulatory effects and as an inhibitor of chemokine signaling. This compound aims to reduce multiple myeloma-related osteolytic bone disease by blocking the signaling pathway mediated by CCL3-CCR1, thereby inhibiting osteoclast formation and the migration and survival of multiple myeloma cells.
MLN-3897 was developed through a collaborative effort in pharmaceutical research, particularly focusing on its application in treating conditions associated with immune system dysregulation and cancer. The compound's origin traces back to research aimed at targeting chemokine receptors for therapeutic purposes.
MLN-3897 falls under the category of small-molecule drugs and is specifically classified as a chemokine receptor antagonist. Its primary target is the CCR1 receptor, which plays a significant role in inflammatory responses and cancer metastasis.
The synthesis of MLN-3897 involves several intricate steps, primarily focused on creating key intermediates that undergo specific functionalization. While detailed proprietary methods are not fully disclosed, general synthetic routes include:
The synthesis may employ techniques such as:
These methods ensure that the compound is synthesized efficiently while maintaining its desired chemical properties.
The molecular formula for MLN-3897 is , with a molecular weight of 533.1 g/mol. The compound features a complex structure characterized by multiple functional groups and stereochemistry.
This detailed structural information aids in understanding the compound's reactivity and interaction with biological targets.
MLN-3897 can undergo various chemical reactions, including:
Common reagents used in these reactions include:
These reactions are critical for modifying MLN-3897 to optimize its efficacy and safety profiles in therapeutic applications.
MLN-3897 exerts its pharmacological effects primarily through:
This mechanism highlights its potential use in treating bone-related complications in cancer patients.
MLN-3897 is characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 533.1 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under controlled conditions |
These properties are essential for understanding how MLN-3897 behaves under various conditions and its suitability for pharmaceutical formulations.
MLN-3897 has several significant applications across various fields:
These applications underscore MLN-3897's importance in both research and clinical settings, particularly in oncology and immunology.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5